molecular formula C9H12O3 B12550964 4-[(Propan-2-yl)oxy]benzene-1,2-diol CAS No. 150092-74-3

4-[(Propan-2-yl)oxy]benzene-1,2-diol

Cat. No.: B12550964
CAS No.: 150092-74-3
M. Wt: 168.19 g/mol
InChI Key: UWYZCVZVKZJALZ-UHFFFAOYSA-N
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Description

4-[(Propan-2-yl)oxy]benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a propan-2-yl group attached to the benzene ring via an oxygen atom, making it a methoxy derivative of catechol (benzene-1,2-diol).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propan-2-yl)oxy]benzene-1,2-diol can be achieved through various methods, including:

    Electrophilic Aromatic Substitution:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene ring in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-yl)oxy]benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Catechol derivatives

    Substitution: Various substituted benzenediols

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yl)oxy]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

4-[(Propan-2-yl)oxy]benzene-1,2-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

150092-74-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-propan-2-yloxybenzene-1,2-diol

InChI

InChI=1S/C9H12O3/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,10-11H,1-2H3

InChI Key

UWYZCVZVKZJALZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)O

Origin of Product

United States

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